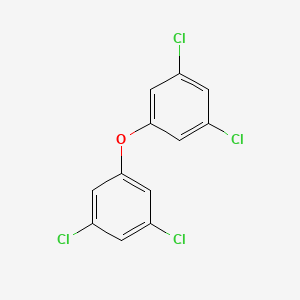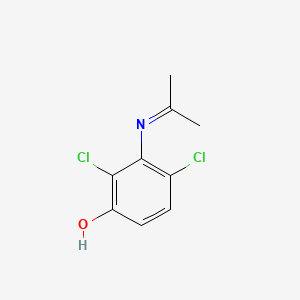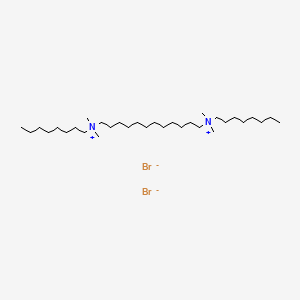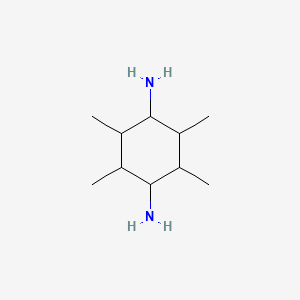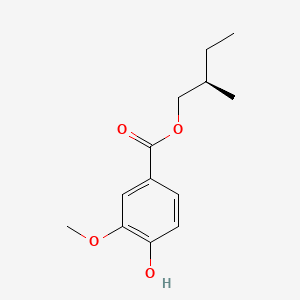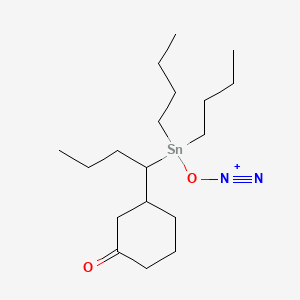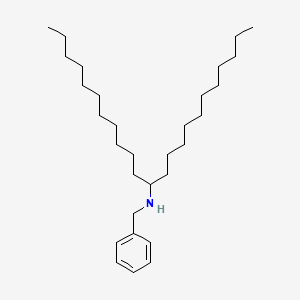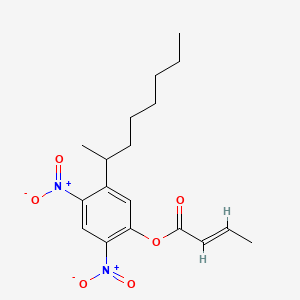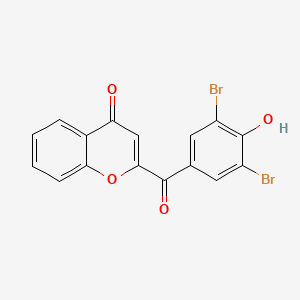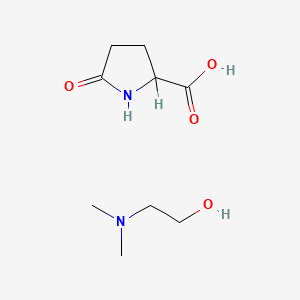
Einecs 285-739-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 285-739-9, also known as soybean oil, epoxidized, reaction products with diethylene glycol, glycerol, and trimethylolpropane, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
The preparation of Einecs 285-739-9 involves the epoxidation of soybean oil followed by a reaction with diethylene glycol, glycerol, and trimethylolpropane. The synthetic route typically includes the following steps:
Epoxidation of Soybean Oil: Soybean oil is treated with a peracid, such as peracetic acid, to introduce epoxy groups into the fatty acid chains.
Reaction with Diethylene Glycol, Glycerol, and Trimethylolpropane: The epoxidized soybean oil is then reacted with diethylene glycol, glycerol, and trimethylolpropane under controlled conditions to form the final product.
Industrial production methods often involve large-scale reactors and precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Einecs 285-739-9 undergoes various chemical reactions, including:
Oxidation: The epoxy groups in the compound can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxy groups can be reduced to form alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 285-739-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a reactive intermediate in the synthesis of various polymers and resins.
Biology: The compound is studied for its potential use as a biocompatible material in biomedical applications.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to form stable emulsions.
Industry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products, as well as a stabilizer in various industrial formulations.
Mechanism of Action
The mechanism of action of Einecs 285-739-9 involves its ability to react with various chemical species due to the presence of epoxy groups. These groups can undergo ring-opening reactions, forming new bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Einecs 285-739-9 can be compared with other epoxidized oils and plasticizers, such as:
Epoxidized Linseed Oil: Similar in structure but derived from linseed oil instead of soybean oil.
Epoxidized Tall Oil: Derived from tall oil and used in similar applications as a plasticizer and stabilizer.
Di(2-ethylhexyl)phthalate (DEHP): A commonly used plasticizer with different chemical properties and potential health concerns.
The uniqueness of this compound lies in its specific combination of epoxidized soybean oil with diethylene glycol, glycerol, and trimethylolpropane, which imparts unique chemical and physical properties suitable for various industrial and research applications.
Properties
CAS No. |
85136-16-9 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C4H11NO/c7-4-2-1-3(6-4)5(8)9;1-5(2)3-4-6/h3H,1-2H2,(H,6,7)(H,8,9);6H,3-4H2,1-2H3 |
InChI Key |
DAEHWWVKPWBXGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


